molecular formula C22H14F8N2O2 B11548879 (2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one

(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one

Cat. No.: B11548879
M. Wt: 490.3 g/mol
InChI Key: MQWKDISYPJVELY-VBKFSLOCSA-N
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Description

(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a hydroxy group, and a phenyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of the fluorine atoms: This step involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the molecule.

    Formation of the enone structure: This can be done through aldol condensation reactions, where the hydroxy group and the enone are introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The enone structure can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique fluorinated structure makes it a candidate for use in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of (2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The fluorine atoms enhance the compound’s binding affinity and specificity through strong hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar enone structure but without the fluorine atoms and pyrazole ring.

    Acetylacetone: Another enone compound used in various chemical reactions and as a ligand in coordination chemistry.

    Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.

Uniqueness

(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C22H14F8N2O2

Molecular Weight

490.3 g/mol

IUPAC Name

(Z)-4,4,5,5,6,6,7,7-octafluoro-1-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-1-en-3-one

InChI

InChI=1S/C22H14F8N2O2/c23-19(24,17-11-15(31-32-17)13-7-3-1-4-8-13)21(27,28)22(29,30)20(25,26)18(34)12-16(33)14-9-5-2-6-10-14/h1-12,33H,(H,31,32)/b16-12-

InChI Key

MQWKDISYPJVELY-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(=O)/C=C(/C3=CC=CC=C3)\O)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(=O)C=C(C3=CC=CC=C3)O)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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